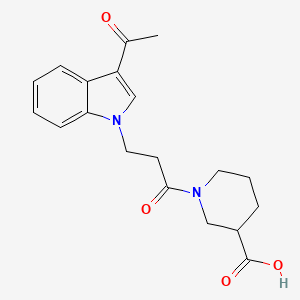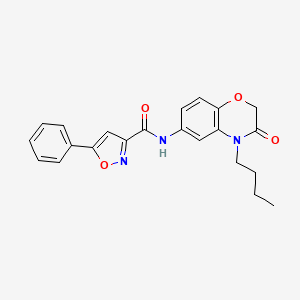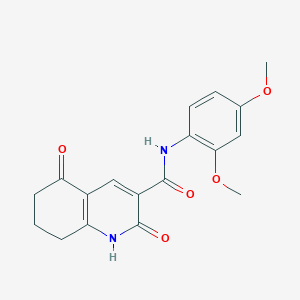![molecular formula C16H14ClN3O2 B4502270 3-chloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4502270.png)
3-chloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide
Übersicht
Beschreibung
3-chloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide is an organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring substituted with a methoxymethyl group and a benzamide moiety
Wissenschaftliche Forschungsanwendungen
3-chloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
Similar compounds have been shown to have activity against certain kinases
Mode of Action
It is likely that it interacts with its targets in a manner similar to other benzamide derivatives, possibly through hydrogen bonding and hydrophobic interactions . The exact changes resulting from this interaction would depend on the specific target and are a subject of ongoing research.
Biochemical Pathways
Similar compounds have been shown to influence the activity of certain kinases , which play crucial roles in various cellular processes, including signal transduction, cell cycle regulation, and metabolism. The downstream effects of these changes would depend on the specific pathways in which the targets are involved.
Result of Action
Given its potential activity against certain kinases , it could influence various cellular processes, including cell proliferation, differentiation, and apoptosis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the methoxymethyl group: This step involves the alkylation of the benzimidazole ring with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the benzamide moiety: The final step involves the acylation of the substituted benzimidazole with 3-chlorobenzoyl chloride in the presence of a base like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The chloro group in the benzamide moiety can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzamides with various functional groups replacing the chloro group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-chlorobenzamide: A simpler analog with a similar benzamide moiety but lacking the benzimidazole ring and methoxymethyl group.
N-methylbenzimidazole derivatives: Compounds with similar benzimidazole cores but different substituents.
Methoxymethyl-substituted benzimidazoles: Compounds with similar methoxymethyl groups but different core structures.
Uniqueness
3-chloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide is unique due to the combination of its benzimidazole core, methoxymethyl group, and benzamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
IUPAC Name |
3-chloro-N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-22-9-15-19-13-6-5-12(8-14(13)20-15)18-16(21)10-3-2-4-11(17)7-10/h2-8H,9H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEOPWSWKKVMCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(2-CHLOROPHENYL)METHYL]-3-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE](/img/structure/B4502212.png)
![4-chloro-N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]benzenesulfonamide](/img/structure/B4502218.png)
![N-(3-chloro-4-fluorophenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4502242.png)

![5-oxo-N-(pyridin-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4502252.png)
![2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(pyridin-4-yl)acetamide](/img/structure/B4502259.png)
![1-{[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid](/img/structure/B4502263.png)

![3-[4-(3-chlorobenzoyl)piperazine-1-carbonyl]-1-methyl-1H-indole](/img/structure/B4502287.png)
![4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B4502294.png)

![N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-phenylacetamide](/img/structure/B4502300.png)
